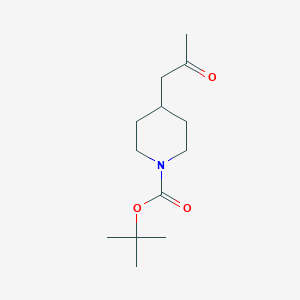
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” is a compound that is used for pharmaceutical testing . It is also known as “1-Boc-4-AP” and is used as an intermediate in the manufacture of fentanyl and various related derivatives .
Synthesis Analysis
The synthesis of “this compound” can be accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction is performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl, among others .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.33 . It is a liquid at room temperature .Scientific Research Applications
Synthesis of Piperidine Derivatives
One of the primary applications of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate in scientific research is in the synthesis of diverse piperidine derivatives. For example, Moskalenko and Boev (2014) explored its use in synthesizing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing a variety of piperidine derivatives (Moskalenko & Boev, 2014).
X-Ray Structural Analysis
The compound has also been studied for its structural properties through X-ray analysis. Didierjean et al. (2004) revealed that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, occurs in a 4-enol form and exhibits molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).
Intermediate in Biological Compounds
Another significant application is its role as an intermediate in the synthesis of biologically active compounds. Kong et al. (2016) synthesized an important intermediate used in crizotinib, a drug used in cancer therapy, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
Synthesis of Other Therapeutic Intermediates
Research also extends to the synthesis of intermediates for various therapeutic compounds. For instance, Wang et al. (2015) synthesized a key intermediate of Vandetanib, an anticancer drug, from piperidin-4-ylmethanol, a compound closely related to this compound (Wang et al., 2015).
Development of Anticancer Drugs
Furthermore, Zhang et al. (2018) utilized the compound as an intermediate in synthesizing small molecule anticancer drugs, highlighting its critical role in developing new therapeutics (Zhang et al., 2018).
Safety and Hazards
Future Directions
The piperazine moiety, which is a part of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate”, plays an important role and is found in various bioactive compounds . It has been found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue has been used as a spacer in pleuromutilin derivatives or as a linker in piperazine-based hydroxamic acids as histone acylase (HDAC) inhibitors . This suggests that “this compound” and its derivatives could have potential applications in the development of new drugs and treatments.
properties
IUPAC Name |
tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUNCPXYUNVRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475887 | |
| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206989-54-0 | |
| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


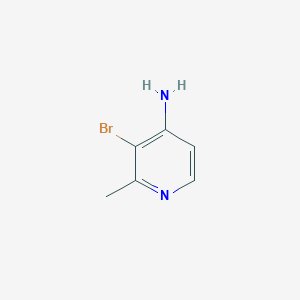

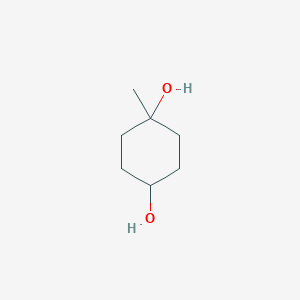
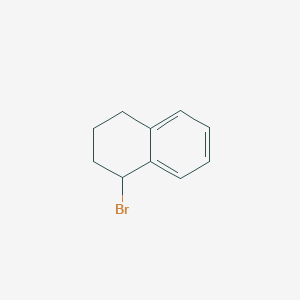

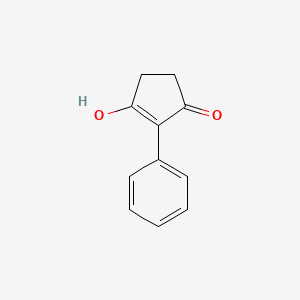

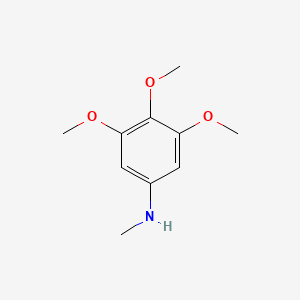



![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

